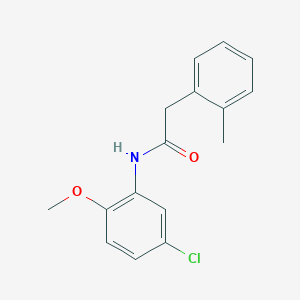
N-(5-chloro-2-methoxyphenyl)-2-(2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-2-(2-methylphenyl)acetamide, commonly known as CMA, is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. CMA belongs to the class of arylacetamide compounds and is known for its analgesic and anti-inflammatory properties.
Mécanisme D'action
The exact mechanism of action of CMA is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain, and by inhibiting their production, CMA is able to reduce inflammation and pain.
Biochemical and Physiological Effects:
CMA has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models, and has also been shown to have anxiolytic and antidepressant effects. CMA has also been studied for its potential use in treating neuropathic pain and has shown to be effective in reducing pain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CMA in lab experiments is its analgesic and anti-inflammatory properties, which make it a useful tool for studying pain and inflammation. Another advantage is its relatively low toxicity, which makes it a safer alternative to other compounds that may be more toxic. However, one limitation of using CMA is its limited solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of CMA. One direction is to further investigate its mechanism of action and how it interacts with other molecules in the body. Another direction is to study its potential use in treating other conditions, such as anxiety and depression. Additionally, further studies are needed to determine the optimal dosage and administration of CMA for its various applications.
Méthodes De Synthèse
The synthesis of CMA involves the reaction of 5-chloro-2-methoxyaniline with 2-methylphenylacetyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain CMA in its pure form.
Applications De Recherche Scientifique
CMA has been widely used in scientific research for its various biochemical and physiological effects. It has been studied for its analgesic and anti-inflammatory properties and has shown promising results in animal models. CMA has also been studied for its potential use in treating neuropathic pain and has shown to be effective in reducing pain in animal models.
Propriétés
Formule moléculaire |
C16H16ClNO2 |
|---|---|
Poids moléculaire |
289.75 g/mol |
Nom IUPAC |
N-(5-chloro-2-methoxyphenyl)-2-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C16H16ClNO2/c1-11-5-3-4-6-12(11)9-16(19)18-14-10-13(17)7-8-15(14)20-2/h3-8,10H,9H2,1-2H3,(H,18,19) |
Clé InChI |
SLWPBSWBWHWOTQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC(=O)NC2=C(C=CC(=C2)Cl)OC |
SMILES canonique |
CC1=CC=CC=C1CC(=O)NC2=C(C=CC(=C2)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,4-Bis[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B245742.png)
![1,4-Bis[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B245743.png)
![1,4-Bis[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B245745.png)

![2,5-dichloro-N-[3-(diethylamino)propyl]benzenesulfonamide](/img/structure/B245781.png)


![Ethyl [5-(4-chloroanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B245797.png)
![Dimethyl 5-[(5-bromo-2-chlorobenzoyl)amino]isophthalate](/img/structure/B245801.png)




